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Compound of Interest

Compound Name: 11-BO8

cat. No.: B1674430

An In-depth Technical Guide to the Discovery and Synthesis of the SHP2 Inhibitor 11-B08

This guide provides a comprehensive overview of the discovery, synthesis, and biological
evaluation of 11-B08, a salicylic acid-based small molecule inhibitor of the Src homology-2
domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for
researchers, scientists, and drug development professionals working in the fields of oncology
and drug discovery.

Introduction to SHP2

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the
PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in
various cellular signaling pathways.[1][2] It is a key component of the RAS-mitogen-activated
protein kinase (MAPK), JAK/STAT, and PI3K/AKT signaling cascades, which are fundamental
for cell proliferation, differentiation, survival, and migration.[3][4] Gain-of-function mutations in
SHP2 are associated with developmental disorders like Noonan syndrome and various
malignancies, including juvenile myelomonocytic leukemia and solid tumors.[1][5] This has
established SHP2 as a significant target for therapeutic intervention in cancer and other
diseases.

The Discovery of 11-B08

1I-B08 was identified through a combinatorial library approach centered on a salicylic acid
scaffold.[1][5][6] This strategy was designed to target the active site of SHP2 and adjacent
subpockets to enhance both affinity and selectivity.[1][6] Screening of this library led to the
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identification of 11-B08 (also referred to as compound 9 in the primary literature) as a potent and
cell-permeable inhibitor of SHP2.[1][2]

Quantitative Data

The inhibitory activity of 1I-B08 against SHP2 and its selectivity over other protein tyrosine
phosphatases are summarized in the table below.

Enzyme IC50 (pM)
SHP2 55

SHP1 15.7
PTP1B 14.3

Table 1: Inhibitory potency and selectivity of II-
B08.[7]

Mechanism of Action

1I-B08 is a reversible and noncompetitive inhibitor of SHP2.[7] X-ray crystallographic analysis of
the SHP2-1I-B08 complex revealed that the salicylic acid moiety of the inhibitor binds to the
enzyme's active site.[1][6] Specifically, it forms extensive interactions with residues in the P-
loop, the pTyr recognition loop, and the WPD loop.[6] This binding mode provides a structural
basis for its inhibitory activity and serves as a foundation for the design of more potent and
selective SHP2 inhibitors.[1][6] Functionally, 1I-B08 has been shown to block the activation of
the downstream effector ERK1/2, which is stimulated by growth factors.[8]

Experimental Protocols
Synthesis of 1I-B08

The synthesis of 1I-B08 is based on a multi-step process starting from commercially available
reagents. The detailed protocol is not publicly available in its entirety; however, the foundational
approach involves the generation of a salicylic acid-based combinatorial library.[1][5]

In Vitro SHP2 Phosphatase Activity Assay
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The inhibitory potency of 11-B08 against SHP2 was determined using a biochemical
phosphatase assay.

Materials:

Recombinant SHP2 enzyme

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific
phosphotyrosine-containing peptide)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)

11-B0O8 at various concentrations

Microplate reader
Procedure:

o Recombinant SHP2 enzyme was incubated with varying concentrations of 11-B08 in the
assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor
binding.

e The phosphatase reaction was initiated by the addition of the phosphopeptide substrate.
e The reaction was allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

o The reaction was terminated, and the amount of dephosphorylated product was quantified.
For pNPP, this can be measured by absorbance at 405 nm. For other substrates, a malachite
green-based assay can be used to detect the released inorganic phosphate.[9][10]

e The concentration of 1I-B08 that resulted in 50% inhibition of SHP2 activity (IC50) was
calculated by fitting the data to a dose-response curve.

Cellular Assay for ERK1/2 Activation

The effect of 1I-B08 on the SHP2-mediated signaling pathway in a cellular context was
assessed by measuring the phosphorylation of ERK1/2.
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Materials:

A suitable cell line (e.g., HEK293 or a cancer cell line with an active growth factor receptor
pathway)

Growth factor (e.g., epidermal growth factor (EGF))

11-B0O8 at various concentrations

Cell lysis buffer

Antibodies for Western blotting (anti-phospho-ERK1/2, anti-total-ERK1/2)

Procedure:

Cells were cultured to an appropriate confluency and then serum-starved to reduce basal
signaling.

The cells were pre-incubated with various concentrations of 1I-B08 for a specific duration.

The cells were then stimulated with a growth factor (e.g., EGF) to activate the SHP2-
dependent signaling pathway.

After stimulation, the cells were lysed, and protein concentrations were determined.

Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to
a membrane for Western blotting.

The levels of phosphorylated ERK1/2 and total ERK1/2 were detected using specific
antibodies.

The inhibition of ERK1/2 phosphorylation by 1I-B08 was quantified by densitometry.

Visualizations
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Caption: SHP2 Signaling Pathway and the Point of Inhibition by 11-B08.
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Caption: Experimental Workflow for the Discovery and Evaluation of 11-B08.

Problem

SHP2 is a key oncogenic protein
involved in cancer cell signaling.

Hypo*thesis

A small molecule inhibitor targeting the
active site of SHP2 can block its
pro-oncogenic function.

Approach

Develop a salicylic acid-based inhibitor
(11-B08) to bind to the SHP2 active site.

Validation
\/

[1-B08 inhibits SHP2 enzymatic activity,
blocks downstream signaling (p-ERK),
and inhibits cancer cell proliferation.
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Caption: Logical Framework for the Development of 1I-B08 as a SHP2 Inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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